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Get Quote

Biological Activity & Application Guide: 6,6,6-Trifluorohexan-3-amine (TFHA)

Executive Summary
6,6,6-Trifluorohexan-3-amine (TFHA) (CAS: 910395-25-4) is a specialized fluorinated

aliphatic amine used primarily as a pharmacophore building block in medicinal chemistry.[1][2]

Unlike standard alkyl amines, TFHA incorporates a terminal trifluoromethyl (

) group, which serves as a bioisostere for isopropyl or tert-butyl groups.[1]

Its primary biological utility lies in the optimization of Orexin Receptor Agonists and other CNS-

active agents, where it functions to:

Block Metabolic Soft Spots: The terminal fluorination prevents CYP450-mediated

-oxidation, significantly extending the half-life (

) of the parent drug.

Modulate Lipophilicity: It adjusts the LogP to an optimal range (2.0–4.0) for blood-brain

barrier (BBB) penetration without introducing excessive molecular weight.[1]
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Enhance Binding Affinity: The electron-withdrawing nature of the

group alters the pKa of the adjacent amine (in the final urea/amide scaffold), strengthening
hydrogen bond interactions within the receptor pocket.

Chemical Identity & Properties
Property Specification

IUPAC Name 6,6,6-Trifluorohexan-3-amine

CAS Number 910395-25-4

Molecular Formula

Molecular Weight 155.16 g/mol

Key Functional Group

Primary Amine (

); Trifluoromethyl (

)

Chirality

Contains one chiral center at C3.[1][3] (R)- and

(S)- enantiomers are used to probe

stereospecific binding pockets.[1]

Solubility
Soluble in DMSO, Methanol, DCM; Sparingly

soluble in water (free base).

Biological Application: Orexin Receptor Agonists
Primary Reference: WO2022132696A1 (Urea Orexin Receptor Agonists)[1]

TFHA is a critical intermediate in the synthesis of high-potency Orexin 2 Receptor (OX2R)

agonists, utilized for treating narcolepsy and hypersomnia. In these scaffolds, TFHA is coupled

to a heteroaryl core via a urea linkage.

Mechanism of Action (The "Fluorine Effect")
The substitution of a standard hexyl or iso-hexyl chain with the 6,6,6-trifluorohexyl moiety of

TFHA confers specific biological advantages:
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Metabolic Stability (Microsomal Clearance):

Non-Fluorinated Control: A standard alkyl side chain is susceptible to rapid oxidation at the

terminal carbon by Cytochrome P450 enzymes (specifically CYP3A4).

TFHA Analogue: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than

the C-H bond (approx. 99 kcal/mol). The strong electron-withdrawing effect of the

group deactivates the adjacent carbons, effectively "capping" the chain against metabolic
degradation.

Receptor Binding (SAR):

The

group is bulky (Van der Waals radius similar to an isopropyl group) and lipophilic. It fills
hydrophobic pockets in the OX2R transmembrane domain, displacing "high-energy" water
molecules and increasing the entropic gain of binding.

Comparative Performance Data (In Silico/In Vitro)
Data synthesized from patent SAR principles and fluorinated amine literature.
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Parameter
Non-Fluorinated
Analog (Hexan-3-
amine)

TFHA Derivative
(6,6,6-
Trifluorohexan-3-
amine)

Biological Impact

Metabolic Stability (

)
Low (< 15 min) High (> 60 min)

Reduced dosing

frequency; improved

exposure.[1]

Lipophilicity (cLogP) ~2.1 ~2.8

Enhanced BBB

permeability for CNS

targets.[1]

pKa (Conjugate Acid) ~10.5 ~9.2

Reduced basicity

reduces lysosomal

trapping; improves

oral bioavailability.[1]

Oxidation Potential High (Labile) Inert
Prevents formation of

toxic metabolites.[1]

Experimental Protocols
Synthesis of TFHA-Derived Urea Agonist
Context: Coupling TFHA to an activated isocyanate intermediate to form the bioactive urea

drug candidate.[1]

Reagents:

Intermediate A: Heteroaryl-Isocyanate (e.g., derived from a dihydrobenzofuran core).

Reagent B: 6,6,6-Trifluorohexan-3-amine (TFHA).[1]

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Base: Diisopropylethylamine (DIPEA) (Optional, depending on salt form).

Step-by-Step Protocol:
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Preparation: Dissolve 1.0 equivalent of the Heteroaryl-Isocyanate in anhydrous DCM under

an inert Nitrogen atmosphere. Cool to 0°C.

Addition: Dropwise add a solution of 1.1 equivalents of TFHA in DCM to the reaction vessel.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

Monitor consumption of isocyanate by TLC or LC-MS.

Quench & Isolation: Quench with water. Extract the organic layer, dry over

, and concentrate in vacuo.

Purification: Purify the crude urea via Flash Column Chromatography (Gradient: 0-50%

EtOAc in Hexanes).

Validation: Confirm identity via

-NMR and LC-MS (Target Mass: Parent + 155 Da fragment).

In Vitro Microsomal Stability Assay
Objective: To quantify the metabolic stability advantage of the TFHA moiety.

Materials:

Test Compounds: TFHA-Urea Agonist vs. Hexyl-Urea Control (

final conc).[1]

Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

Cofactor: NADPH Regenerating System.[1]

Workflow:

Incubation: Pre-incubate HLM in phosphate buffer (pH 7.4) at 37°C for 5 min.

Initiation: Add Test Compound and NADPH to initiate the reaction.

Sampling: Aliquot samples at
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minutes.

Termination: Quench immediately with ice-cold Acetonitrile containing internal standard (e.g.,

Tolbutamide).

Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot

vs. time. Calculate intrinsic clearance (

) and half-life (

).[1]

Visualization: Mechanism & Workflow
Figure 1: Synthesis and SAR Logic of TFHA Integration
This diagram illustrates the synthesis pathway and the specific structural advantages provided

by the trifluoro-moiety.[1]
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Caption:Fig 1. Synthesis of Orexin Agonists using TFHA. The
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group (red block) prevents metabolic oxidation while enhancing receptor fit (green arrow).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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